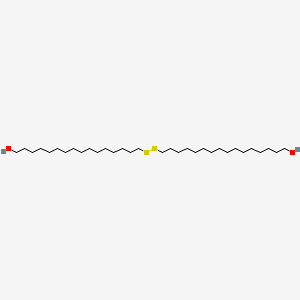
UDP-a-L-Rha Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine diphosphate-α-L-rhamnose sodium salt is a derivative of uridine, a nucleoside widely distributed in nature. Uridine is one of the four basic components of ribonucleic acid (RNA). This compound is significant in various biological processes, particularly in the biosynthesis of glycoconjugates, which are essential for cell adhesion, intracellular trafficking, and immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of uridine diphosphate-α-L-rhamnose sodium salt typically involves the enzymatic conversion of uridine diphosphate-glucose to uridine diphosphate-rhamnose. This process is catalyzed by a series of enzymes, including glucose-1-phosphate thymidylyltransferase, uridine diphosphate-glucose 4,6-dehydratase, uridine diphosphate-4-keto-6-deoxy-glucose 3,5-epimerase, and uridine diphosphate-4-keto-rhamnose reductase .
Industrial Production Methods: Industrial production of uridine diphosphate-α-L-rhamnose sodium salt involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the biosynthesis of uridine diphosphate-rhamnose. The fermentation broth is then processed to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Uridine diphosphate-α-L-rhamnose sodium salt undergoes various chemical reactions, including glycosylation, where it acts as a glycosyl donor in the formation of glycosidic bonds. It can also participate in substitution reactions where the rhamnose moiety is transferred to other molecules .
Common Reagents and Conditions: Common reagents used in these reactions include glycosyltransferases, which facilitate the transfer of the rhamnose group. The reactions typically occur under mild conditions, often in aqueous solutions at neutral pH .
Major Products: The major products formed from these reactions are rhamnose-containing glycoconjugates, which play crucial roles in various biological processes, including cell signaling and immune responses .
Wissenschaftliche Forschungsanwendungen
Uridine diphosphate-α-L-rhamnose sodium salt has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in the study of glycosylation processes and the function of glycosyltransferases.
Wirkmechanismus
The mechanism of action of uridine diphosphate-α-L-rhamnose sodium salt involves its role as a glycosyl donor in glycosylation reactions. It interacts with glycosyltransferases, which transfer the rhamnose moiety to acceptor molecules, forming glycosidic bonds. This process is crucial for the biosynthesis of glycoconjugates, which are essential for various cellular functions .
Vergleich Mit ähnlichen Verbindungen
Uridine diphosphate-α-L-rhamnose sodium salt can be compared with other nucleotide sugars such as:
Deoxythymidinediphosphate-L-rhamnose (dTDP-Rha): Another rhamnose donor involved in similar glycosylation processes.
Guanosine diphosphate rhamnose (GDP-Rha): Also acts as a rhamnose donor in glycosylation reactions.
Uridine diphosphate-glucose (UDP-Glc): A precursor in the biosynthesis of various glycoconjugates.
Uridine diphosphate-α-L-rhamnose sodium salt is unique due to its specific role in transferring the rhamnose moiety, which is not found in mammalian systems, making it particularly valuable for antibacterial and immunotherapy research .
Eigenschaften
CAS-Nummer |
1526988-33-9 |
|---|---|
Molekularformel |
C15H22N2Na2O16P2 |
Molekulargewicht |
594.266 |
IUPAC-Name |
disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate |
InChI |
InChI=1S/C15H24N2O16P2.2Na/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24;;/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24);;/q;2*+1/p-2 |
InChI-Schlüssel |
UZNAKFWKNKLVBT-UHFFFAOYSA-L |
SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)[O-])O)O)O)O)O.[Na+].[Na+] |
Synonyme |
Uridine 5’-Diphospho-a-L-rhamnose Sodium Salt; Uridine 5’-(trihydrogen diphosphate), P’-(6-deoxy-α-L-mannopyranosyl) ester, sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5,7,8-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene](/img/structure/B571158.png)
![Methyl 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B571160.png)

![4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B571166.png)
